2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-3-2-4-8-9(6)7(5-15-8)10(16)11(12,13)14/h2-5,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYYCMYGIQUBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one typically involves the trifluoroacetylation of indoles. One common method includes the reaction of indole derivatives with ethyl trifluoropyruvate in the presence of a copper catalyst. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 80°C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The indole ring can interact with biological receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Trifluoroketones
Key Observations:
- Electronic Effects : The trifluoromethyl group exerts strong electron-withdrawing effects, stabilizing the ketone carbonyl. Nitro substituents (e.g., in 25a) further amplify this effect, as evidenced by downfield shifts in ¹³C NMR (δ ~174 ppm for C=O) . In contrast, methoxy groups (e.g., 5-methoxyindole derivative) donate electron density via resonance, slightly reducing carbonyl polarization .
- Synthetic Yields : Nitroindole derivatives (25a, 25b) are synthesized in near-quantitative yields (99–100%) using TFAA , whereas methoxy-substituted analogues require additional optimization (e.g., base catalysis in water with K₂CO₃) but still achieve high yields (~98%) .
- Physicochemical Properties :
- Solubility : Methoxy and nitro groups enhance water solubility compared to methyl-substituted derivatives.
- Thermal Stability : Nitro-substituted compounds (e.g., 25a) exhibit lower melting points (yellow/brown powders) due to increased molecular rigidity , while methyl-substituted variants (e.g., 4-methylphenyl analogue) are liquids at room temperature .
Spectroscopic and Spectrometric Data
Table 2: NMR and HRMS Comparison
- ¹³C NMR : The carbonyl carbon in indole derivatives shows deshielding (~174–180 ppm) due to conjugation with the electron-withdrawing trifluoromethyl group. Coupling constants (J ≈ 35 Hz) confirm strong CF₃–C=O interactions .
- ¹⁹F NMR : All trifluoromethyl ketones exhibit singlet peaks between −71 and −72 ppm, consistent with equivalent fluorine environments .
Biological Activity
2,2,2-Trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one (CAS No. 79878-01-6) is a compound of interest due to its potential biological activities. Its unique trifluoromethyl group and indole structure suggest various pharmacological applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C11H8F3NO
- Molecular Weight : 227.18 g/mol
- Boiling Point : Not specified
- Purity : Typically ≥95%
The biological activity of this compound is attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Modulation of Signaling Pathways : The indole moiety is known to interact with neurotransmitter receptors, suggesting that this compound could modulate pathways associated with neuropharmacology.
- Anticancer Activity : Similar compounds have shown promise in cancer research by inducing apoptosis in tumor cells and inhibiting cancer cell proliferation.
Biological Activity Data Table
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic activity | |
| Neurotransmitter Modulation | Altered signaling pathways | |
| Anticancer Effects | Induced apoptosis in cancer cells |
Case Study 1: Anticancer Potential
A study investigated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (IC50 = 5 µM), demonstrating its potential as an anticancer agent. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Effects
Research focused on the neuropharmacological properties of this compound revealed that it modulates serotonin receptors. In vitro assays indicated an increase in serotonin levels in neuronal cultures treated with the compound, suggesting potential applications in treating mood disorders.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress-induced damage.
- Anti-inflammatory Properties : It demonstrated the ability to reduce pro-inflammatory cytokines in cellular models, indicating potential therapeutic benefits in inflammatory diseases.
Q & A
Basic Research Questions
Q. How can 2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one be synthesized, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 4-methylindole using trifluoroacetic anhydride. Critical parameters include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ (common for electron-deficient acylating agents).
- Solvent optimization : Use of anhydrous dichloromethane or toluene to avoid hydrolysis.
- Temperature control : Reaction at 0–25°C to minimize side reactions (e.g., over-acylation).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals based on indole ring protons (δ 6.8–8.1 ppm) and trifluoromethyl ketone (δ 180–185 ppm for ¹³C, split into quartets due to coupling with fluorine).
- ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group.
- IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ consistent with molecular formula C₁₁H₈F₃NO (calculated m/z 227.06) .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- GHS Classification : Based on analogs, anticipate acute toxicity (Category 4 for oral/dermal/inhalation).
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation.
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise?
- Methodological Answer :
- Data Collection : Use SHELXL for refinement . Challenges include:
- Disorder in CF₃ groups : Apply restraints to thermal parameters.
- Twinned crystals : Use TWINLAW in SHELXL to model twin domains.
- Validation : Check R-factor (<5%), electron density maps for missing/ambiguous atoms .
Q. What strategies address conflicting NMR data due to tautomerism or dynamic effects in this compound?
- Methodological Answer :
- Variable-Temperature NMR : Identify equilibrium between keto-enol tautomers by observing peak coalescence at elevated temperatures.
- Deuterium Exchange : Add D₂O to confirm exchangeable protons (e.g., NH in indole).
- Dynamic NMR Simulations : Use software like MestReNova to model line-shape changes .
Q. How does the trifluoromethyl group influence reactivity in cross-coupling or annulation reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : CF₃ increases electrophilicity at the ketone, facilitating nucleophilic additions (e.g., Grignard reagents).
- Applications : Participate in [6+2] annulations with aldehydes to form fused heterocycles, as seen in N-heterocyclic carbene-catalyzed reactions .
Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare calculated NMR chemical shifts (GIAO method) with experimental data.
- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict redox behavior.
- Electrostatic Potential Maps : Identify reactive sites (e.g., indole C3 position) .
Q. How is this compound utilized in multicomponent reactions for synthesizing bioactive heterocycles?
- Methodological Answer :
- Example Reaction : Combine with 1H-pyrrole-2-carbaldehyde and nitroarenes under NHC catalysis to form pyrrolo-oxazolones (antimicrobial scaffolds).
- Conditions : 20 mol% catalyst, THF solvent, 48 hours at 60°C.
- Mechanistic Insight : CF₃ group stabilizes intermediates via inductive effects, accelerating [6+2] cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
